molecular formula C16H13N5O6S B2964777 2-(2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoic acid CAS No. 1091463-10-3

2-(2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoic acid

Cat. No.: B2964777
CAS No.: 1091463-10-3
M. Wt: 403.37
InChI Key: XYZMXJMLMLXDLG-UHFFFAOYSA-N
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Description

2-(2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoic acid is an organic compound notable for its potential applications in medicinal chemistry and molecular biology due to its unique structural properties. It integrates multiple functional groups, such as oxadiazoles and pyrimidines, enhancing its reactivity and interaction with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Condensation Reaction: : The synthesis typically starts with the condensation of a 2,4-dioxo-3,4-dihydropyrimidine derivative with an appropriately functionalized aldehyde or ketone.

  • Formation of the 1,3,4-Oxadiazole Ring: : Using hydrazine hydrate, cyclization is initiated to form the 1,3,4-oxadiazole ring.

  • Thioether Bond Formation: : Subsequent steps involve forming the thioether bond, usually achieved by reacting the oxadiazole derivative with a thiol group-bearing precursor.

  • Amidation: : Lastly, the amidation of the thioacetamido group with benzoic acid is carried out under appropriate conditions to yield the final compound.

Industrial Production Methods

Industrial synthesis typically involves scalable routes with optimizations for yield and purity, leveraging catalysts and precise temperature control. Techniques like flow chemistry can be employed for continuous production, enhancing efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation and Reduction: : This compound can undergo oxidation or reduction reactions depending on the functional groups. Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents might include sodium borohydride.

  • Substitution: : Various nucleophilic or electrophilic substitution reactions can be performed on this compound, particularly at the reactive oxadiazole or pyrimidine sites.

Reagents and Conditions

Common reagents include:

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Catalysts: : Palladium on carbon for hydrogenation reactions. Conditions often involve precise temperature and pH control to ensure desired selectivity and yield.

Major Products

Reactions involving this compound yield diverse products, including oxidized derivatives, reduced forms, and various substitution products, depending on the reagents and conditions applied.

Scientific Research Applications

This compound finds extensive use in:

  • Chemistry: : As a precursor in synthesizing complex molecules due to its versatile reactive groups.

  • Biology: : Utilized in studies of enzyme interactions and inhibitor design.

  • Medicine: : Explored for its potential in drug development, particularly as an anticancer and antiviral agent.

  • Industry: : Utilized in the synthesis of specialized materials and chemical intermediates.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets, often enzymes or receptors, disrupting biological pathways. It can inhibit enzymes by binding to active sites, preventing substrate access, or mimicking natural substrates to disrupt normal function.

Comparison with Similar Compounds

Similar Compounds

  • **2-((5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetic acid

  • **5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazole

  • **2-((5-(benzo[d]oxazol-2-ylmethyl)-1,3,4-oxadiazol-2-yl)thio)acetic acid

Highlighting Uniqueness

This compound's uniqueness lies in the combination of oxadiazole and pyrimidine moieties, enhancing its biological activity and versatility compared to other compounds.

Properties

IUPAC Name

2-[[2-[[5-[(2,4-dioxopyrimidin-1-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O6S/c22-11-5-6-21(15(26)18-11)7-13-19-20-16(27-13)28-8-12(23)17-10-4-2-1-3-9(10)14(24)25/h1-6H,7-8H2,(H,17,23)(H,24,25)(H,18,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYZMXJMLMLXDLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)CSC2=NN=C(O2)CN3C=CC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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